ddATP

HIV-1 reverse transcriptase antiviral inhibitor pre-steady state kinetics

ddATP (CAS: 24027-80-3) is a 2',3'-dideoxynucleoside 5'-triphosphate that functions as a chain-elongating inhibitor of DNA polymerases and reverse transcriptases. Unlike natural dATP, ddATP lacks the 3'-hydroxyl group on the ribose sugar, rendering it incapable of forming a phosphodiester bond with the next incoming nucleotide once incorporated into a growing DNA strand.

Molecular Formula C10H16N5O11P3
Molecular Weight 475.18 g/mol
CAS No. 24027-80-3
Cat. No. B1216352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameddATP
CAS24027-80-3
Synonyms2',3'-dideoxy-ATP
2',3'-dideoxyadenosine triphosphate
ddATP
Molecular FormulaC10H16N5O11P3
Molecular Weight475.18 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1
InChIKeyOAKPWEUQDVLTCN-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ddATP (2',3'-Dideoxyadenosine 5'-triphosphate) – Chain-Terminating Nucleotide Analog for DNA Sequencing, Antiviral Research, and Polymerase Inhibition Studies


ddATP (CAS: 24027-80-3) is a 2',3'-dideoxynucleoside 5'-triphosphate that functions as a chain-elongating inhibitor of DNA polymerases and reverse transcriptases . Unlike natural dATP, ddATP lacks the 3'-hydroxyl group on the ribose sugar, rendering it incapable of forming a phosphodiester bond with the next incoming nucleotide once incorporated into a growing DNA strand [1]. This compound serves as the active intracellular metabolite of the prodrug 2',3'-dideoxyinosine (ddI, didanosine) and exhibits in vitro inhibitory activity against HIV-1 reverse transcriptase (Ki = 20 nM), visna virus reverse transcriptase (Ki = 37 nM), mammalian DNA polymerases, and bacterial DNA polymerases [2]. ddATP is also an antagonist of the purinergic receptor P2X2/3 (pIC50 = 6.5) [2].

Why ddATP Cannot Be Substituted with Other ddNTPs or dATP in Critical Experimental Workflows


Despite belonging to the same ddNTP class, ddATP exhibits target-specific potency, polymerase selectivity, and base-specific termination characteristics that differ markedly from ddCTP, ddGTP, ddTTP, and the natural substrate dATP. Substitution without quantitative justification can introduce systematic errors in sequencing readouts, skew polymerase inhibition profiling, and confound antiviral mechanism-of-action studies [1]. As demonstrated in the quantitative evidence below, ddATP's inhibitory constants (Ki), incorporation bias ratios, and enzyme-specific selectivity profiles diverge significantly from its closest analogs across multiple assay systems and polymerase types [2].

ddATP Quantitative Differentiation Evidence: Head-to-Head Comparison Data Against dATP, ddCTP, ddGTP, ddTTP, and PMPApp


HIV-1 Reverse Transcriptase Inhibition: ddATP Exhibits 5-Fold Lower Substrate Specificity Constant Than dATP, Equivalent to PMPApp in Antiviral Potency

In pre-steady state kinetic studies with HIV-1 reverse transcriptase using DNA/DNA and DNA/RNA 22/43-mer duplexes, ddATP and the diphosphate of PMPA (PMPApp) exhibited similar substrate specificity constants (kp/Kd), both approximately 5-fold lower than that of the natural substrate dATP [1]. In contrast, PMPApp demonstrated a 5 × 10⁻⁴-fold lower kp/Kd than ddATP when assayed against T7 DNA polymerase (exo⁻), corresponding to a 1,000–2,000-fold lower incorporation rate (kp) and a 35–45-fold lower binding constant (Kd) [1]. This head-to-head comparison establishes ddATP as the more potent and mechanistically relevant reference inhibitor for HIV-1 reverse transcriptase studies.

HIV-1 reverse transcriptase antiviral inhibitor pre-steady state kinetics

Terminal Deoxynucleotidyltransferase (TdT) Inhibition: ddATP Ki = 2.9 μM, the Lowest Among All Four ddNTPs Tested

In a comparative study of all four 2',3'-dideoxynucleoside 5'-triphosphates against terminal deoxynucleotidyltransferase (TdT) from calf thymus, ddATP exhibited the strongest inhibitory potency with a Ki of 2.9 μM when heat-denatured DNA was used as the primer [1]. This value was significantly lower than the Ki values for ddCTP (7.3 μM), ddGTP (8.7 μM), and ddTTP (35 μM) under identical assay conditions [1]. When (dA)12–18 was used as the primer, ddATP and ddGTP both showed Ki = 1.3 μM, still lower than ddCTP (2.8 μM) and ddTTP (17.5 μM) [1]. The Ki values for all ddNTPs were substantially lower than the Km values for the corresponding natural dNTPs, indicating higher affinity of TdT for the dideoxy analogs [1].

terminal deoxynucleotidyltransferase enzyme inhibition TdT assay

Adenovirus DNA Polymerase Inhibition: ddATP IC50 = 1.6 μM, Comparable to ddCTP and ddTTP as the Most Efficient Inhibitors in Class

In a systematic evaluation of modified nucleoside triphosphate analogs against adenovirus DNA polymerase, ddATP demonstrated an IC50 of 1.6 μM, placing it among the three most efficient 2',3'-dideoxynucleoside triphosphates tested alongside ddCTP (IC50 = 1.0 μM) and ddTTP (IC50 = 1.82 μM) [1]. All three exhibited sub-2 μM potency, whereas other analogs in the study showed significantly higher IC50 values, indicating reduced antiviral efficacy at the polymerase level [1]. The study further correlated these polymerase inhibition values with cellular antiviral effects [1].

adenovirus DNA polymerase antiviral screening

DNA Polymerase Incorporation Bias: ddATP/dATP Bias Ratios Vary 560-Fold Across Polymerases – From 0.62 (AmpliTaq FS) to 310–2,300 (Bst, Taq, DeepVent)

Comprehensive profiling across eight DNA polymerases revealed that the ddATP/dATP incorporation bias ratio spans three orders of magnitude, from 0.62 (AmpliTaq FS, indicating preferential ddATP incorporation) to 2,300 (Taq polymerase, indicating strong discrimination against ddATP) [1]. Taq polymerase exhibited a 700:1 dATP:ddATP preference in steady-state experiments, whereas T7 DNA polymerase showed only a 4:1 preference [2]. Key bias ratios include: AmpliTaq FS = 0.62, Therminator = 4.2, Klenow(exo⁻) = 18, Therminator II = 52, Bst = 310, Vent(exo⁻) = 340, DeepVent(exo⁻) = 1,200, and Taq = 2,300 [1]. Manganese reduced but did not eliminate the selectivity against ddNTPs, and transient kinetic analysis indicated that the rate constants for phosphodiester bond formation for ddNTPs were 200–3,000-fold lower than for dNTPs [2].

DNA polymerase incorporation bias nucleotide selectivity

Telomerase Inhibition: ddATP/ddI Exhibits Lowest Discrimination Factor (0.63) Among NRTIs, Indicating Higher Relative Potency Versus Endogenous dATP

In a comparative analysis of nucleoside reverse transcriptase inhibitors (NRTIs) against telomerase catalysis in vitro, ddATP/ddI (measured as a combined entity) exhibited an IC50 of 12.6 μM and a discrimination factor (DF) of 0.63 [1]. The discrimination factor represents the fold increase in inhibitor concentration above the endogenous competitor dNTP required for 50% telomerase inhibition [1]. ddATP/ddI's DF of 0.63 was the lowest among all compounds tested, including ddTTP (DF = 3.0), d4T-TP (DF = 2.4), AZT-TP (DF = 4.4), TFV-DP (DF = 5.5), ddGTP (DF = 1.6), and CBV-TP (DF = 18) [1]. A lower DF indicates that less inhibitor relative to the endogenous competitor is required to achieve 50% inhibition, signifying higher relative potency.

telomerase NRTI discrimination factor

Transcription-Based Sequencing: ddATP/ATP Optimum Ratio Exceeds All Other ddNTP/NTP Pairs in Y639F T7 RNA Polymerase System

Optimization studies for mass spectrometric DNA sequencing using Y639F mutant T7 RNA polymerase revealed that the optimum ratio of terminating nucleotide concentration to elongating nucleotide concentration followed the order: ddATP/ATP > ddGTP/GTP > ddTTP/UTP > ddCTP/dCTP [1]. This order was comparable to the relative selectivity of the Y639F mutant for 3'-deoxy-NTPs and NTPs [1]. The higher optimum ratio for ddATP/ATP indicates that the system tolerates or requires a higher proportion of ddATP relative to its natural counterpart to achieve optimal transcript yield and size distribution, a behavior distinct from the other ddNTPs [1].

transcriptional sequencing Y639F T7 RNA polymerase mass spectrometry

Validated ddATP Application Scenarios Supported by Quantitative Evidence


HIV-1 Reverse Transcriptase Inhibitor Screening and Mechanistic Studies

ddATP serves as a positive control and benchmark inhibitor in HIV-1 reverse transcriptase assays due to its well-characterized substrate specificity constant (kp/Kd approximately 5-fold lower than dATP) and its equivalence to PMPApp in HIV-1 RT potency. Its differential activity against T7 DNA polymerase (where PMPApp is 2,000-fold weaker) enables researchers to discriminate HIV-1 RT-specific inhibition from off-target polymerase effects [1]. ddATP also provides a reference Ki (20 nM) for validating novel RT inhibitors [2].

Terminal Deoxynucleotidyltransferase (TdT) Assay Development and Inhibition Studies

For experiments requiring TdT inhibition, ddATP is the optimal ddNTP choice based on its lowest Ki value among the four standard ddNTPs (2.9 μM with heat-denatured DNA, compared to 7.3–35 μM for other ddNTPs) [1]. This higher affinity translates to more robust inhibition at lower concentrations, reducing compound consumption and minimizing off-target effects in TdT-dependent applications such as TUNEL assays or NGS library preparation.

Polymerase-Specific Chain Termination in Sanger Sequencing and PCR Applications

The 560-fold range in ddATP/dATP incorporation bias across commercial DNA polymerases enables precise selection of termination efficiency for sequencing applications. For standard Sanger sequencing requiring strong termination, Taq polymerase (bias ratio = 2,300) is appropriate. For cycle sequencing or applications benefiting from more even ddATP/dATP incorporation, AmpliTaq FS (bias ratio = 0.62) or Therminator (bias ratio = 4.2) should be selected [1]. ddATP's kinetic behavior—with phosphodiester bond formation rates 200–3,000-fold slower than dATP—underpins its reliable chain-termination function [2].

Telomerase Inhibition Benchmarking in Cancer and Aging Research

In telomerase inhibition studies, ddATP/ddI provides the most favorable discrimination factor (DF = 0.63) among all NRTIs tested, indicating the highest relative potency versus the endogenous competitor dATP [1]. This property makes ddATP the preferred reference inhibitor for benchmarking novel telomerase inhibitors and for studying the nucleotide-binding characteristics of the telomerase active site [1].

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